molecular formula C14H14FN B13257946 2-Ethyl-5-(3-fluorophenyl)aniline

2-Ethyl-5-(3-fluorophenyl)aniline

Cat. No.: B13257946
M. Wt: 215.27 g/mol
InChI Key: RUZVLWPBKOORMI-UHFFFAOYSA-N
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Description

2-Ethyl-5-(3-fluorophenyl)aniline is a fluorinated aniline derivative that serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. The aniline moiety is a common feature in many active pharmaceutical ingredients, and its modification with specific substituents is a established strategy in drug discovery . The incorporation of a fluorine atom on the phenyl ring and an ethyl group are common modifications to fine-tune the properties of a lead compound, influencing its lipophilicity, metabolic stability, and binding affinity . Compounds featuring aniline cores with fluorine and ethyl substitutions have demonstrated significant research value. For instance, similar structural motifs are found in compounds investigated for their therapeutic potential , and aniline derivatives with para-ethyl groups have shown potent antitumor activity in scientific studies, functioning as inhibitors of tubulin polymerization . This makes such chemical scaffolds of high interest for developing new anticancer agents. Researchers utilize this compound For Research Use Only. It is a key synthetic intermediate for the exploration and development of novel bioactive molecules, including potential enzyme inhibitors and other therapeutic agents. Handle with care, referring to the material safety data sheet for proper safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

2-ethyl-5-(3-fluorophenyl)aniline

InChI

InChI=1S/C14H14FN/c1-2-10-6-7-12(9-14(10)16)11-4-3-5-13(15)8-11/h3-9H,2,16H2,1H3

InChI Key

RUZVLWPBKOORMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 5 3 Fluorophenyl Aniline

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an unambiguous confirmation of a compound's molecular formula.

For 2-Ethyl-5-(3-fluorophenyl)aniline, with the chemical formula C₁₄H₁₄FN, the theoretical exact mass of the neutral molecule is calculated to be 215.1110 g/mol . In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺. The calculated m/z for this ion is 216.1188. The high degree of accuracy afforded by HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing definitive evidence of the compound's identity.

Table 1: HRMS Data for this compound
SpeciesChemical FormulaCalculated Precise Mass (m/z)
[M]C₁₄H₁₄FN215.1110
[M+H]⁺[C₁₄H₁₅FN]⁺216.1188
[M+Na]⁺[C₁₄H₁₄FNNa]⁺238.0998

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its weakest bonds and stable substructures.

For the protonated molecule of this compound ([M+H]⁺, m/z 216.1), several fragmentation pathways can be predicted based on established chemical principles. libretexts.org Alpha-cleavage adjacent to the amine is a dominant pathway for aliphatic amines. libretexts.org A primary fragmentation event would be the loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂), resulting from cleavage of the bond between the ethyl group and the aromatic ring.

Loss of Ethene: A common fragmentation for ethyl-substituted aromatic compounds involves a benzylic cleavage and rearrangement, leading to the neutral loss of ethene (C₂H₄, mass 28.03 Da). This would produce a fragment ion at m/z 188.0.

Loss of a Methyl Radical: Cleavage of the C-C bond within the ethyl group can lead to the loss of a methyl radical (•CH₃, mass 15.02 Da), yielding a significant fragment ion at m/z 201.1.

Cleavage of the C-N Bond: The bond between the aniline (B41778) nitrogen and the aromatic ring can also cleave, although this is generally less favorable than alpha-cleavage in amines. libretexts.org

Ring Fragmentation: At higher collision energies, the aromatic rings themselves can fragment, though these pathways are often complex.

The analysis of substituted phenylpropenoates has shown that fragmentation can depend significantly on the position of substituents on the phenyl ring. nih.gov While the specific MS/MS spectrum for this compound is not publicly detailed, the expected fragments provide a blueprint for its structural confirmation.

Table 2: Predicted MS/MS Fragmentation of [C₁₄H₁₅FN]⁺
Precursor Ion (m/z)Predicted Fragment (m/z)Neutral LossProposed Fragment Structure
216.1201.1•CH₃[M-CH₃]⁺
216.1188.0C₂H₄[M-C₂H₄]⁺
216.1187.1•C₂H₅[M-C₂H₅]⁺

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The spectrum for this compound is expected to show characteristic absorptions corresponding to its distinct functional groups. libretexts.orglibretexts.org

N-H Stretching: The aniline group (R-NH₂) will exhibit two distinct, sharp to medium intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orglibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The aliphatic C-H stretches of the ethyl group will show strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). core.ac.uk

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings typically produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. vscht.cz

N-H Bending: The scissoring motion of the -NH₂ group results in a medium to strong absorption between 1650 and 1580 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is found in the 1340-1250 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond gives rise to a strong, characteristic absorption in the 1250-1020 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
3500 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium, Sharp (two bands)
3100 - 3000C-H StretchAromatic (sp² C-H)Weak to Medium
2960 - 2850C-H StretchAliphatic (sp³ C-H)Medium to Strong
1650 - 1580N-H BendPrimary Amine (-NH₂)Medium to Strong
1600 - 1450C=C StretchAromatic RingMedium to Weak
1340 - 1250C-N StretchAromatic AmineMedium
1250 - 1020C-F StretchAryl FluorideStrong

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric, non-polar vibrations are often strong in Raman spectra but weak or absent in IR spectra.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings give rise to strong, sharp bands in the Raman spectrum, which can be weak in the IR spectrum.

C-C Backbone Stretching: The stretching of the carbon backbone, including the bond linking the two phenyl rings, would be Raman active.

Symmetric C-H Vibrations: While also IR active, symmetric C-H vibrations can show distinct intensity patterns in Raman spectra.

Theoretical studies on aniline and its derivatives show that vibrational frequencies calculated using Density Functional Theory (DFT) methods correlate well with experimental Raman data. researchgate.nettsijournals.com These calculations can aid in the precise assignment of complex vibrational modes.

Table 4: Expected Prominent Raman Shifts for this compound
Wavenumber Range (cm⁻¹)Vibration ModeFunctional Group / MoietyExpected Intensity
3100 - 3000Symmetric C-H StretchAromatic RingsStrong
~1600Ring C=C StretchAromatic RingsStrong
~1000Symmetric Ring BreathingAromatic RingsStrong, Sharp
1300 - 1200Inter-ring C-C StretchBiaryl SystemMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated π-electron systems within a molecule. sciencepublishinggroup.com

The structure of this compound contains two primary chromophores: the aniline ring and the fluorophenyl ring. The conjugation between these rings and the presence of the lone pair of electrons on the nitrogen atom dictate the electronic transitions.

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the biaryl system, these transitions are expected to be intense. Aniline vapor, for instance, shows strong absorption around 230 nm. researchgate.net The extended conjugation in the target molecule would likely shift this absorption to a longer wavelength (a bathochromic or red shift).

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the nitrogen lone pair) into a π* antibonding orbital. These transitions are typically less intense than π → π* transitions. For aniline, a weaker absorption band is observed around 285 nm. researchgate.net The solvent environment can significantly affect the position of this band; polar solvents can cause a hypsochromic (blue) shift. sciencepublishinggroup.com

The combination of these features would result in a UV-Vis spectrum with at least two distinct absorption maxima, characteristic of a substituted biaryl amine.

Table 5: Predicted UV-Vis Absorption Data for this compound
Approximate λₘₐₓ (nm)Electronic TransitionChromophore
230 - 260π → πBiaryl π-system
280 - 300n → πAniline non-bonding electrons

Theoretical and Computational Studies of 2 Ethyl 5 3 Fluorophenyl Aniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules like 2-Ethyl-5-(3-fluorophenyl)aniline. This method is favored for its balance of computational efficiency and accuracy in calculating the electron density of a system. From the electron density, a wide range of chemical properties can be derived, offering a comprehensive picture of the molecule's intrinsic nature. DFT calculations are instrumental in predicting geometric parameters, orbital energies, and charge distributions, which collectively dictate the compound's stability and reaction pathways.

The first step in any DFT study is typically geometry optimization. This computational process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, this involves not only optimizing bond lengths and angles but also exploring the conformational landscape.

The key sources of conformational flexibility in this molecule are the rotation around the C-C single bond connecting the two phenyl rings and the orientation of the ethyl and amino groups. The dihedral angle between the planes of the aniline (B41778) and the 3-fluorophenyl rings is a critical parameter. Due to steric hindrance between the ortho hydrogens on adjacent rings, a completely planar conformation is generally energetically unfavorable. The optimized structure, therefore, represents a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric repulsion. Computational studies on similar biphenyl (B1667301) systems reveal that the minimum energy conformation is typically twisted, with dihedral angles commonly ranging from 30° to 50°. The ethyl group's rotation also contributes to the complexity of the potential energy surface, with different staggered conformations resulting in minor energy differences.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The spatial distribution of these orbitals in this compound is highly informative. The HOMO is typically localized over the more electron-rich aniline ring, particularly on the nitrogen atom of the amino group and the π-system of the ring. This indicates that the initial site of an electrophilic attack would likely be at these positions. Conversely, the LUMO is generally distributed over the 3-fluorophenyl ring, which is rendered more electron-deficient by the electronegative fluorine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. For aromatic amines, this gap is influenced by the substituents on the rings. While specific calculated values for this exact molecule are not widely published, analogous compounds show HOMO-LUMO gaps that are predictive of their relative stabilities.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: Data is representative of similar aromatic amine structures and used for illustrative purposes.)

ParameterEnergy (eV)Description
HOMO Energy -5.5 to -6.0Represents the energy of the highest energy electrons; associated with the electron-donating ability of the aniline moiety.
LUMO Energy -1.0 to -1.5Represents the energy of the lowest energy available orbital for accepting electrons; associated with the electron-accepting fluorophenyl ring.
HOMO-LUMO Gap 4.0 to 5.0A larger gap indicates higher kinetic stability and lower chemical reactivity.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MEP map of this compound, different colors represent different electrostatic potential values:

Red/Yellow: Regions of high electron density and negative electrostatic potential. These are the most likely sites for an attack by an electrophile. For this molecule, the most negative potential (deepest red) is expected to be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons. The π-system of the aniline ring would also show negative potential.

Blue/Green: Regions of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack. The hydrogen atoms of the amino group (-NH2) would exhibit a positive potential (blue) due to their attachment to the electronegative nitrogen. The area around the fluorine atom may also show a complex potential due to its high electronegativity but also its lone pairs.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the findings from FMO analysis to predict its reactive behavior.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This method provides quantitative details about electron delocalization, charge transfer between orbitals, and the hybridization of atomic orbitals.

For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the π-system of the aniline ring. This is a classic example of a donor-acceptor interaction, specifically a lone pair (n) to anti-bonding pi-orbital (π) interaction. The energy associated with this n → π interaction is a measure of the resonance stabilization and the degree of planarity of the amino group with respect to the ring.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Beyond reactivity, computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to verify experimental results or aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. Quantum chemical methods can predict NMR chemical shifts with a high degree of accuracy, providing a valuable complement to experimental data.

The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. The process involves first optimizing the molecule's geometry using a suitable DFT functional and basis set. Then, the GIAO calculation is performed on this optimized structure.

For this compound, a theoretical ¹H and ¹³C NMR spectrum can be generated. The calculated chemical shifts for the aromatic protons and carbons would reflect the electronic environment of each nucleus. For instance:

The protons on the aniline ring would be shifted upfield (lower ppm) compared to benzene (B151609) due to the electron-donating effect of the amino group.

The protons on the 3-fluorophenyl ring would show shifts influenced by the electron-withdrawing fluorine atom.

The carbons directly bonded to the nitrogen and fluorine atoms would show the most significant shifts due to the large electronegativity differences.

By comparing the calculated shifts (often scaled to correct for systematic errors) with an experimental spectrum, one can confidently assign each peak to a specific atom in the molecule.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table is a hypothetical example to illustrate the correlation between theoretical and experimental data for a substituted aromatic compound.)

Carbon Atom PositionCalculated Chemical Shift (ppm) (GIAO)Experimental Chemical Shift (ppm)
C attached to -NH2145.8146.2
C attached to -F162.1162.5
Aromatic C (ortho to NH2)115.9116.3
Aromatic C (meta to NH2)129.5129.8
Ethyl -CH2-28.428.7
Ethyl -CH313.113.5

Simulation of Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

Computational chemistry offers robust methods for simulating the vibrational spectra (Infrared and Raman) of molecules. These simulations are crucial for interpreting experimental spectra, assigning vibrational modes to specific molecular motions, and confirming the molecular structure. Density Functional Theory (DFT) calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are widely employed for this purpose. nih.gov

The process begins with the geometry optimization of the this compound molecule to find its most stable conformation. Following optimization, the vibrational frequencies are calculated. The resulting theoretical spectra can be compared with experimental data, although the calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. tsijournals.com

The simulated spectra provide a detailed assignment of each vibrational band to specific stretching, bending, and torsional modes within the molecule. For instance, the characteristic N-H stretching vibrations of the primary amine group are expected in the 3400-3500 cm⁻¹ region. nih.gov The C-H stretching vibrations of the ethyl group and the aromatic rings would also be identifiable. The C-F stretching and bending vibrations associated with the fluorophenyl group would appear at their characteristic frequencies, providing a clear spectral signature.

A hypothetical table of selected calculated and experimental vibrational frequencies for this compound is presented below to illustrate the expected results.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(N-H) asymmetric34853470Asymmetric stretching of the amine group
ν(N-H) symmetric33953380Symmetric stretching of the amine group
ν(C-H) aromatic3100-30003080-3010Aromatic C-H stretching
ν(C-H) aliphatic2970-28502960-2860Aliphatic C-H stretching of the ethyl group
ν(C-F)12501240C-F stretching
δ(N-H)16201610N-H scissoring

This table is illustrative and contains hypothetical data.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in experimental UV-Vis spectra. scielo.org.zamdpi.com

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The calculations are typically performed on the optimized ground-state geometry of the molecule. researchgate.net The results can help identify the molecular orbitals involved in the principal electronic transitions, such as π→π* and n→π* transitions. The π→π* transitions are characteristic of the aromatic rings, while the n→π* transitions involve the non-bonding electrons of the nitrogen atom in the amine group.

The predicted UV-Vis spectrum for this compound would likely show absorptions in the ultraviolet region, characteristic of substituted anilines. The position and intensity of these absorptions are influenced by the electronic effects of the ethyl and fluorophenyl substituents.

A hypothetical summary of TD-DFT results for this compound is provided in the table below.

Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
4.103020.15HOMO -> LUMO (π→π)
4.852560.28HOMO-1 -> LUMO (π→π)
5.502250.05HOMO -> LUMO+1 (n→π*)

This table is illustrative and contains hypothetical data. HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.

Reactivity Descriptors and Conceptual DFT Approaches

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors derived from density functional theory. nih.gov These descriptors help in predicting the reactive behavior of molecules in chemical reactions.

Fukui Functions and Dual Descriptors for Electrophilic and Nucleophilic Attack Sites

Fukui functions, f(r), are powerful local reactivity descriptors that identify the most reactive sites within a molecule for electrophilic and nucleophilic attack. researchgate.netscm.com The Fukui function for nucleophilic attack (f+(r)) indicates regions where the molecule is most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-(r)) points to sites prone to attack by an electrophile.

Dual descriptors, which are the difference between the f+(r) and f-(r), can provide an even clearer and less ambiguous picture of the electrophilic and nucleophilic regions of a molecule. researchgate.net For this compound, the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack due to its lone pair of electrons. The aromatic rings, particularly at the ortho and para positions relative to the activating amino group, are also likely to be susceptible to electrophilic substitution. The regions around the fluorine atom may exhibit some electrophilic character.

A hypothetical table of condensed Fukui functions for selected atoms in this compound is shown below.

Atom f+ (Nucleophilic Attack) f- (Electrophilic Attack) Predicted Reactivity
N0.080.25Prone to electrophilic attack
C (ortho to NH₂)0.150.10Prone to nucleophilic attack
C (para to NH₂)0.180.09Prone to nucleophilic attack
C (attached to F)0.050.08Mildly prone to electrophilic attack

This table is illustrative and contains hypothetical data.

Global Reactivity Indices (e.g., Hardness, Electrophilicity Index)

Global reactivity indices provide a general measure of a molecule's reactivity. Key indices include chemical hardness (η), which measures the resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a species to accept electrons. nih.gov

Global Reactivity Index Formula Hypothetical Value Interpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 22.5 eVModerate stability
Electronegativity (χ)-(EHOMO + ELUMO) / 23.0 eVTendency to attract electrons
Electrophilicity Index (ω)χ² / (2η)1.8 eVModerate electrophile

This table is illustrative and contains hypothetical data.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed insights into the behavior of this compound in the solution phase.

Solvent Effects on Molecular Structure and Reactivity

The presence of a solvent can significantly influence the structure, stability, and reactivity of a solute molecule. MD simulations can model the interactions between this compound and solvent molecules, revealing how the solvent affects its conformational preferences and reactive sites. researchgate.net

For example, in a polar solvent, the amine group of this compound would likely form hydrogen bonds with the solvent molecules. These interactions can stabilize the molecule and potentially alter its electronic properties and reactivity compared to the gas phase. MD simulations can track the formation and breaking of these hydrogen bonds over time, providing a dynamic picture of the solvation process. The simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Conformational Dynamics and Flexibility in Different Media

A comprehensive review of publicly available scientific literature and computational chemistry databases reveals a notable absence of specific studies on the conformational dynamics and flexibility of this compound. While research exists on the conformational behavior of related biphenyl and aniline derivatives, dedicated theoretical and computational analyses focusing on the rotational barriers, dihedral angle distributions, and the influence of different media on this particular compound have not been reported.

The conformational flexibility of this compound would primarily be determined by the rotation around two key single bonds: the C-C bond connecting the two phenyl rings and the C-N bond linking the aniline nitrogen to its phenyl ring. The presence of the ethyl group at the ortho position of the aniline ring and the fluorine atom at the meta position of the second phenyl ring would be expected to introduce specific steric and electronic effects influencing the molecule's preferred three-dimensional structure.

Furthermore, the influence of different media, from non-polar to polar aprotic and protic solvents, would be a critical area of investigation. Solvation models in computational chemistry, such as implicit continuum models or explicit solvent simulations, would be employed to understand how the solvent environment affects the conformational preferences and the energy barriers for rotation. It is conceivable that in polar solvents, intermolecular hydrogen bonding with the amino group could stabilize certain conformations over others.

However, without specific published research on this compound, any discussion on its conformational dynamics remains speculative. The generation of detailed, data-driven tables on its conformational properties is not possible at this time. Future computational studies employing methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations would be necessary to elucidate the intricate conformational landscape of this molecule.

Chemical Reactivity and Derivatization of 2 Ethyl 5 3 Fluorophenyl Aniline

Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a key center for nucleophilic reactions, allowing for a wide range of derivatization strategies.

The amine nitrogen in aniline (B41778) derivatives readily participates in N-alkylation and N-acylation reactions. N-alkylation involves the formation of a new carbon-nitrogen bond, typically through reaction with alkyl halides. The reaction of anilines with α-haloketones, for instance, proceeds via nucleophilic substitution to afford α-anilinoketones. mdpi.com It is common for these reactions to result in monoalkylation due to the increased steric bulk of the newly formed secondary amine, which hinders a second alkylation event. mdpi.com

N-acylation is a common method for the protection of the amine group or for the synthesis of amides. This transformation is typically achieved by treating the aniline with an acylating agent such as an acyl chloride or an acid anhydride. For example, anilines can be coupled to α-chloroacetyl chloride in a biphasic mixture to yield the corresponding N-phenyl α-chloroacetamide in good yields. mdpi.com Similarly, amide coupling reactions can be facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Anilines

Reaction Type Reagent Catalyst/Base Solvent Typical Product
N-Alkylation α-haloketone (e.g., phenacyl bromide) K₂CO₃ or NaHCO₃ DMF α-Anilinoketone mdpi.com
N-Acylation Acyl Chloride (e.g., propanoyl chloride) Et₃N CH₂Cl₂ N-Aryl Amide nih.gov

Primary aromatic amines, such as 2-Ethyl-5-(3-fluorophenyl)aniline, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. internationaljournalcorner.com The formation of Schiff bases is often carried out by refluxing equimolar amounts of the aniline and the corresponding aldehyde in an ethanolic solution. ekb.eg These compounds are of significant interest due to their wide range of biological activities and applications in coordination chemistry. internationaljournalcorner.com

The general reaction is as follows: Ar-NH₂ + R-CHO → Ar-N=CH-R + H₂O

The synthesis of new Schiff base derivatives has been reported from various aniline precursors, including those containing fluorine substituents, highlighting the versatility of this reaction. nih.govmdpi.com

Amidation, as discussed under N-acylation, is a fundamental reaction of the amine group. A related and equally important transformation is sulfonamidation, which leads to the formation of sulfonamides. This is typically achieved by reacting the aniline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonamides are stable compounds and this reaction is often used to protect the amine group or to introduce sulfonamide moieties, which are prevalent in medicinal chemistry. The feasibility of such a reaction on a similar scaffold is demonstrated by the existence of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline. ambeed.com

Amide bond formation can also be achieved under milder conditions using coupling agents. For instance, the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and various phenylacetic acids was accomplished using EDC and hydroxybenzotriazole (HOBt) in acetonitrile. nih.gov

Table 2: Reagents for Amidation and Sulfonamidation

Reaction Reagent Base/Coupling Agent Product
Amidation Carboxylic Acid EDC, HOBt nih.gov Amide
Amidation Acyl Chloride Pyridine, Et₃N nih.gov Amide

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a key class of reactions for functionalizing the phenyl rings of this compound. wikipedia.org The outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the rings. masterorganicchemistry.com

The molecule contains two distinct aromatic rings with different substitution patterns, leading to predictable regioselectivity.

Aniline Ring (Ring A): This ring is substituted with an amino group (-NH₂) and an ethyl group (-CH₂CH₃).

The amino group is a powerful activating group and a strong ortho-, para-director. It dramatically increases the electron density of the ring, making it highly reactive towards electrophiles. wikipedia.org

The ethyl group is a weakly activating group, also directing incoming electrophiles to the ortho and para positions via an electron-donating inductive effect. libretexts.org

The positions for electrophilic attack on Ring A are C-2, C-4, and C-6 relative to the amine. The powerful directing effect of the amino group will dominate.

Position C-6 (ortho to -NH₂, meta to -Et): This position is strongly activated by the amine.

Position C-4 (para to -NH₂, ortho to -Et): This position is also strongly activated by the amine and moderately activated by the ethyl group.

Position C-2 (ortho to -NH₂, ortho to -Et): Substitution at this position is sterically hindered by the adjacent ethyl group.

Therefore, electrophilic substitution on the aniline ring is expected to occur predominantly at the C-4 and C-6 positions.

Fluorophenyl Ring (Ring B): This ring is substituted with a fluorine atom (-F) and its connection to the aniline ring.

The fluorine atom is a deactivating substituent due to its high electronegativity (inductive effect), but it is an ortho-, para-director because its lone pairs can donate electron density to the ring through resonance. libretexts.org

The connection to the aniline ring acts as a deactivating substituent.

Table 3: Directing Effects of Substituents in this compound

Substituent Ring Effect on Reactivity Directing Influence
-NH₂ Aniline Strongly Activating Ortho, Para wikipedia.org
-CH₂CH₃ Aniline Weakly Activating Ortho, Para libretexts.org

Halogenation: The high reactivity of the aniline ring allows for facile halogenation (e.g., with Br₂ or Cl₂) without the need for a Lewis acid catalyst. youtube.com Based on the directing effects, mono-halogenation would be expected to yield a mixture of 4-halo- and 6-halo-substituted products.

Nitration: The direct nitration of anilines with strong acids like a nitric acid/sulfuric acid mixture is often problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. researchgate.net Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the aniline ring. researchgate.net A common strategy to overcome this is to first protect the amine group via acylation. The resulting acetanilide (B955) is less activated but the acetylamino group remains an ortho-, para-director, allowing for controlled nitration primarily at the para position before deprotection. The direct nitration of the related compound 2-ethylaniline with nitric and sulfuric acid is known to produce 2-ethyl-5-nitroaniline, where the nitro group is positioned para to the protonated amine. nih.govnih.gov This suggests that direct nitration of this compound would likely introduce a nitro group at the C-4 position (para to the amine).

Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid involves highly acidic conditions that protonate the amine. The resulting anilinium ion directs the incoming electrophile (-SO₃H) to the meta position. Thus, sulfonation would be expected to occur at the positions meta to the -NH₃⁺ group.

Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring (if activated)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is uncommon for typical aryl halides but can occur if the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs). libretexts.org The mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov

For SNAr to proceed, the EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. libretexts.orgorganic-chemistry.org When the EWG is in the meta position, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur. libretexts.org

In the case of this compound, the leaving group is the fluorine atom on the second phenyl ring. Fluorine is the most electronegative halogen, which enhances the electrophilicity of the carbon it is attached to, and it is the best leaving group among halogens in SNAr reactions because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the fluorinated ring in this molecule lacks the necessary activation for SNAr. The substituent on this ring is the 2-ethyl-aniline group, which is an electron-donating group. Electron-donating groups deactivate the ring toward nucleophilic attack. Consequently, direct nucleophilic aromatic substitution on the 3-fluorophenyl ring of this compound is not expected to be a facile process under standard SNAr conditions.

For a reaction to occur, the ring would need to be modified with potent electron-withdrawing groups, such as a nitro (NO₂) group, ortho or para to the fluorine atom. For instance, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles due to activation by the nitro and pentafluorosulfanyl groups. beilstein-journals.org

Table 1: Effect of Substituents on Nucleophilic Aromatic Substitution (SNAr) Reactivity

Substituent Type Position Relative to Leaving Group Effect on SNAr Rate Rationale Example Group
Electron-Withdrawing Group (EWG) Ortho or Para Strong Activation Stabilizes the negative charge of the Meisenheimer intermediate via resonance. libretexts.org -NO₂, -CN, -SO₂R
Electron-Withdrawing Group (EWG) Meta Weak Activation Stabilizes the intermediate via induction only; no resonance stabilization. libretexts.org -NO₂, -CN, -SO₂R
Electron-Donating Group (EDG) Any Deactivation Destabilizes the negatively charged intermediate by increasing electron density on the ring. -NH₂, -OR, -Alkyl

Reactions Involving the Ethyl Aliphatic Chain

The ethyl group attached to the aniline ring provides a handle for transformations that target aliphatic C-H bonds.

The ethyl group's benzylic protons are susceptible to oxidation. Depending on the oxidant and reaction conditions, the ethyl group can be converted into various oxidized forms. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can potentially oxidize the ethyl group to a carboxylic acid. However, these harsh conditions would likely also oxidize the aniline amino group, leading to a complex mixture of products or degradation. More controlled oxidation to form an acetyl group (a ketone) might be achievable using milder reagents, though chemoselectivity remains a significant challenge due to the sensitive nature of the aniline ring. Selective protection of the amino group, for example, by acylation to form an amide, would likely be necessary before performing such oxidations to achieve a clean transformation.

Modern synthetic methods allow for the direct functionalization of aliphatic C-H bonds, often using transition metal catalysis. For this compound, the C-H bonds of the ethyl group, particularly the benzylic C-H bonds (the CH₂ group), are the most likely sites for such reactions. These reactions can be directed by a coordinating group on the molecule. While the amino group typically directs reactions to the ortho C-H bonds of the aromatic ring, specific catalyst and directing group strategies could potentially target the aliphatic chain. For example, a "borrowing hydrogen" or "hydrogen autotransfer" process catalyzed by ruthenium or iridium complexes could enable the formal hydroamination of allyl alcohols with the aniline nitrogen, or potentially functionalize the ethyl group itself through a dehydrogenation-readdition cycle. acs.org

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound as a substrate in these reactions, it can either be pre-functionalized or used directly via C-H activation.

The Suzuki-Miyaura, Heck, and Stille reactions are cornerstone palladium-catalyzed cross-coupling methods that typically require an organohalide or pseudohalide (like a triflate) to react with an organometallic partner. nih.govwikipedia.orgwikipedia.org The parent molecule, this compound, does not possess a suitable halide (other than the generally unreactive aryl fluoride) or triflate group on the aniline ring for these standard couplings.

To make the molecule amenable to these reactions, the aniline's amino group can be transformed. A common strategy involves converting the amino group into a diazonium salt, which can then be substituted by a halide (e.g., bromine or iodine) via the Sandmeyer reaction. The resulting aryl halide derivative of this compound could then readily participate in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov It is widely used due to the mild reaction conditions and the low toxicity of the boron byproducts. nih.gov An aryl bromide derivative of the title compound could be coupled with various aryl or vinyl boronic acids. nih.gov

Heck Reaction: This reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org An aryl iodide derivative of the title compound could be reacted with alkenes like styrene or acrylates to introduce vinyl groups. nih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.orglibretexts.org While highly versatile and tolerant of many functional groups, the toxicity of the organotin reagents and byproducts is a significant drawback. organic-chemistry.orgharvard.edu

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Typical Electrophile (R¹-X) Nucleophilic Partner (R²) Key Reagents Bond Formed
Suzuki-Miyaura Aryl/Vinyl-Br, I, OTf R²-B(OH)₂ or R²-B(OR)₂ Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) C(sp²)-C(sp²)
Heck Aryl/Vinyl-Br, I, OTf Alkene Pd catalyst, Base (e.g., Et₃N, K₂CO₃) C(sp²)-C(sp²)
Stille Aryl/Vinyl-Br, I, OTf R²-Sn(Alkyl)₃ Pd catalyst, often with additives (e.g., CuI) C(sp²)-C(sp²)

Direct arylation via C-H bond activation is an increasingly important strategy that avoids the need for pre-functionalizing the substrate with a halide or triflate. nih.gov This approach is more atom- and step-economical. In this strategy, a transition metal catalyst, typically palladium, activates a C-H bond directly, which then couples with an aryl halide partner.

For this compound, several C-H bonds are potential sites for functionalization. The aniline's amino group is a powerful directing group for ortho-C-H activation. Therefore, the C-H bond at the C6 position (ortho to the amino group and meta to the ethyl group) is the most probable site for direct arylation under standard conditions.

Recent advances have also enabled the functionalization of more remote C-H bonds. For aniline-type substrates, specialized ligands or removable directing templates can be employed to override the inherent ortho-selectivity and achieve meta-C-H activation. nih.govnih.gov This would allow for functionalization at the C4 position of the aniline ring. Direct arylation of the fluorophenyl ring is less likely due to the presence of the more activated C-H bonds on the aniline ring, but could potentially be achieved with a specifically designed directing group.

Table 3: Potential Sites for C-H Activation/Direct Arylation on this compound

Ring Position Type of C-H Bond Directing Influence Likelihood of Activation
Aniline C6 Aromatic, ortho to -NH₂ Strong direction from the native amino group. nih.gov High (most probable site)
Aniline C4 Aromatic, para to -NH₂ Electronically activated but not typically directed. Low without specific para-directing systems
Aniline C3 Aromatic, meta to -NH₂ Requires a specialized template/directing group for meta-activation. nih.gov Low (requires specific methods)
Fluorophenyl C2', C4', C5', C6' Aromatic No strong directing group on this ring. Very Low (outcompeted by aniline ring)

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert a compound into a product with properties that are more suitable for a specific analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.net For a primary aromatic amine like this compound, derivatization can enhance detectability by introducing a chromophore for UV-visible detection or a fluorophore for fluorescence detection. researchgate.net It can also improve chromatographic separation and increase volatility for GC analysis. thermofisher.com

A variety of fluorescent and chromogenic reagents have been developed for the derivatization of primary amines, which are applicable to this compound for enhanced analytical detection. researchgate.net These reagents react with the primary amino group to form stable derivatives with strong UV absorbance or fluorescence. thermofisher.com

Fluorescent Derivatizing Reagents:

Fluorescent derivatization is a highly sensitive method for the detection of amines. thermofisher.com Commonly used reagents include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines under slightly alkaline conditions to produce highly fluorescent sulfonamide derivatives. sdiarticle4.comnih.gov The reaction can take from 30 to 120 minutes depending on the specific amine. sdiarticle4.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. nih.govanalab.com.tw This reaction is fast and can be completed in under two minutes. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield stable, fluorescent derivatives. researchgate.netthermofisher.com

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of a cyanide source to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives. nih.gov

Coumarin 6-SO2Cl: This fluorogenic labeling reagent reacts with aniline under mild conditions (ambient temperature, pH 9.0) within 30 minutes to form sulfonamides that can be detected by fluorescence. tandfonline.com

The choice of reagent often depends on the specific analytical requirements, such as desired sensitivity, stability of the derivative, and the chromatographic method to be employed. nih.gov

Chromogenic Derivatizing Reagents:

Chromogenic reagents introduce a chromophore into the analyte molecule, allowing for detection by UV-visible spectrophotometry. google.com Examples of such reagents include:

1-Fluoro-2,4-dinitrobenzene (FDNB): A classical reagent for the derivatization of amino groups. researchgate.net

Ninhydrin: Commonly used for the detection of amino acids, it also reacts with primary amines to produce a deep purple color. researchgate.netgoogle.com

4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl): Reacts with amines to form colored sulfonamide derivatives. sdiarticle4.com

The following table summarizes some common derivatizing reagents for primary amines.

ReagentTypeFunctional Group TargetedDetection Method
Dansyl Chloride (DNS-Cl)FluorescentPrimary and Secondary AminesFluorescence
o-Phthalaldehyde (OPA)FluorescentPrimary AminesFluorescence
9-Fluorenylmethyl Chloroformate (FMOC-Cl)FluorescentPrimary and Secondary AminesFluorescence
Naphthalene-2,3-dicarboxaldehyde (NDA)FluorescentPrimary AminesFluorescence
1-Fluoro-2,4-dinitrobenzene (FDNB)ChromogenicPrimary and Secondary AminesUV-Visible
NinhydrinChromogenicPrimary AminesUV-Visible
4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl)ChromogenicPrimary and Secondary AminesUV-Visible

Chiral derivatization is a technique used to separate enantiomers of a chiral compound. This is achieved by reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC. researchgate.net

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiral derivatization for the purpose of enantiomeric resolution is not applicable to this compound.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of key transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

The reaction pathways for transformations of anilines are generally well-understood and can be extrapolated to this compound. The primary amino group strongly activates the aromatic ring towards electrophilic aromatic substitution. byjus.com

Electrophilic Aromatic Substitution:

The -NH2 group is a powerful ortho-, para-director. byjus.com However, in strongly acidic media, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. byjus.comchemistrysteps.com This dual reactivity can lead to a mixture of products. allen.in To achieve selective para-substitution and prevent over-reaction, the amino group is often protected by acetylation to form an acetanilide. chemistrysteps.comlibretexts.org The acetyl group moderates the activating effect of the amino group and its steric bulk favors para-substitution. chemistrysteps.com

Nucleophilic Attack by the Amine:

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. Aniline can react with electrophiles at the nitrogen atom. For instance, in the reaction with diazonium salts, the aniline acts as a nucleophile, attacking the diazonium ion to form an azo compound. allen.in

Radical Mechanisms:

Recent studies on the difluoroalkylation of anilines have proposed a radical chain mechanism initiated by a halogen bonding assisted electron-donor-acceptor (EDA) complex. acs.org Photoirradiation of this complex leads to a single electron transfer (SET) event, generating radical species that propagate the chain reaction. acs.org

Kinetic and thermodynamic studies provide valuable insights into the rates and equilibria of derivatization reactions. Such studies on aniline and its derivatives have been reported.

Kinetic Studies:

The rates of reactions of aniline and substituted anilines with various reagents have been investigated. For example, the reaction of anilines with chloramine T to form N-chloroanilines was found to be first-order with respect to chloramine T and fractional order with respect to the amine. utmb.edu This suggests a mechanism involving the formation of a complex in a rapid equilibrium step, followed by a slower decomposition of the complex. utmb.edu From such studies, the equilibrium constant (K) for complex formation and the rate constant for its decomposition (k2) can be determined. utmb.edu

The oxidation of aniline by iron (III) in the presence of mixed micelles has been shown to follow pseudo-first-order kinetics with respect to both aniline and Fe(III). uctm.edu

Thermodynamic Studies:

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can be evaluated from kinetic studies performed at different temperatures. utmb.edu These parameters provide information about the energy requirements and the molecular ordering of the transition state.

Adsorption studies of aniline compounds onto polymeric adsorbents have been used to determine thermodynamic parameters, which indicate the nature of the adsorption process (e.g., physisorption or chemisorption). nih.gov

The following table provides a hypothetical summary of kinetic parameters that could be determined for a derivatization reaction of this compound.

ParameterDescription
kobsObserved rate constant
KEquilibrium constant for complex formation
k2Rate constant for the decomposition of the intermediate complex
Reaction OrderThe power to which the concentration of a reactant is raised in the rate law
Activation Energy (Ea)The minimum energy required for a reaction to occur
Pre-exponential Factor (A)A constant related to the frequency of collisions with the correct orientation

Advanced Research Applications of 2 Ethyl 5 3 Fluorophenyl Aniline and Its Derivatives

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

The utility of 2-Ethyl-5-(3-fluorophenyl)aniline as a foundational element in organic synthesis is noteworthy. Its structural features, including the aniline (B41778) moiety and the fluorinated phenyl ring, provide reactive sites for a variety of chemical transformations, making it a versatile building block for more complex molecules.

Precursor for Diverse Heterocyclic Systems (e.g., Quinolines, Pyrimidines, Imidazoles)

The aniline functional group in this compound serves as a key starting point for the construction of various heterocyclic rings, which are core structures in many biologically active compounds.

Quinolines: Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of physiological activities. nih.govnih.gov Derivatives of this compound can be utilized in established quinoline (B57606) syntheses, such as the Friedländer and Skraup reactions, to produce highly substituted quinoline scaffolds. The presence of the ethyl and fluorophenyl groups on the aniline precursor allows for the creation of quinolines with specific substitution patterns, which can be crucial for their biological function and application in medicinal chemistry and materials science. nih.govresearchgate.net For instance, the electrophilic cyclization of N-(2-alkynyl)anilines, a method that can be adapted for derivatives of this compound, provides a route to 3-functionalized quinolines under mild conditions. nih.gov

Pyrimidines: Pyrimidines are another class of essential heterocyclic compounds, forming the backbone of nucleobases and a wide array of pharmaceuticals. The amino group of this compound can react with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine (B1678525) ring. This allows for the incorporation of the 2-ethyl-5-(3-fluorophenyl)phenyl moiety into the pyrimidine structure, leading to novel derivatives with potential applications in drug discovery. The synthesis of a pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, highlights the potential for creating complex molecules with applications in advanced optical devices. bohrium.com

Imidazoles: Imidazoles are five-membered heterocyclic rings that are integral to the structure of important biological molecules like the amino acid histidine. The synthesis of imidazole (B134444) derivatives from this compound can be achieved through various synthetic routes, such as the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. By using a derivative of this compound as the amine component, novel imidazole structures can be accessed, expanding the chemical space for the development of new catalysts and therapeutic agents.

Development of Novel Ligands in Catalysis

The structural framework of this compound is well-suited for the design of novel ligands for transition metal catalysis. The nitrogen atom of the aniline can act as a coordination site, and the aromatic rings can be further functionalized to create multidentate ligands.

These ligands can coordinate with metal centers, such as palladium, to form catalysts that are effective in a variety of cross-coupling reactions. For example, palladium complexes of ligands derived from aniline derivatives have been shown to be efficient catalysts for Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds. acs.orgacs.org The electronic properties of the ligand, influenced by the fluorine and ethyl substituents, can modulate the reactivity and selectivity of the metal catalyst. This allows for the fine-tuning of the catalyst's performance for specific applications, such as the synthesis of complex organic molecules and polymers. The development of palladium-based nanostructured metallogels demonstrates the use of such ligands in creating recyclable and efficient catalysts. acs.orgacs.org

Exploration in Materials Science Research

The unique electronic and photophysical properties of molecules derived from this compound have made them attractive candidates for applications in materials science. The presence of the fluorophenyl group can enhance properties such as thermal stability and nonlinear optical activity.

Development of Optoelectronic Materials (e.g., NLO-Active Compounds, Fluorescent Probes)

Nonlinear Optical (NLO) Materials: The introduction of fluorine atoms into organic molecules can significantly enhance their nonlinear optical (NLO) properties. bohrium.com Derivatives of this compound, with their donor-acceptor character arising from the aniline and fluorophenyl groups, are promising scaffolds for the development of new NLO materials. These materials have potential applications in optoelectronic devices, such as optical switches and frequency converters. Computational studies, like Density Functional Theory (DFT), have been employed to predict and understand the NLO properties of fluorinated aniline derivatives, guiding the synthesis of compounds with improved performance. bohrium.com

Fluorescent Probes: The aniline moiety can be a component of fluorescent molecules. By incorporating the this compound scaffold into larger conjugated systems, new fluorescent probes can be designed. These probes can be used for the detection of specific analytes, including metal ions and biomolecules, with high sensitivity and selectivity. The fluorescence properties can be tuned by modifying the substituents on the aromatic rings. For example, quinoline derivatives synthesized from anilines can exhibit significant fluorescence, with potential applications as biomolecular markers and in organic light-emitting diodes (OLEDs). nih.gov

Incorporation into Specialty Polymers and Advanced Organic Materials

The bifunctional nature of this compound and its derivatives allows for their use as monomers in the synthesis of specialty polymers. The amino group can participate in polymerization reactions, such as polycondensation, to form polyamides or polyimides. The resulting polymers, containing the fluorinated biphenyl (B1667301) moiety, may exhibit enhanced thermal stability, improved mechanical properties, and specific optical or electronic characteristics. These materials could find applications in high-performance plastics, films, and coatings.

Contributions to Pharmaceutical and Agrochemical Discovery (Focus on chemical synthesis and scaffold diversity)

The this compound scaffold is a valuable starting point for the synthesis of diverse molecular architectures with potential applications in pharmaceutical and agrochemical research. The ability to generate a wide range of derivatives from this core structure is a key advantage in the search for new bioactive compounds.

The synthesis of various heterocyclic compounds, as discussed earlier, is a primary contribution. Quinolines, for example, are known to possess a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. nih.govresearchgate.net By utilizing this compound as a precursor, chemists can create novel quinoline derivatives with unique substitution patterns that may lead to enhanced or novel biological activities.

Similarly, the synthesis of pyrimidine and imidazole derivatives provides access to new chemical entities for screening in drug discovery programs. The presence of the fluorine atom is often beneficial in medicinal chemistry, as it can improve metabolic stability and binding affinity to biological targets.

The versatility of this compound as a synthetic intermediate allows for the creation of compound libraries with significant scaffold diversity. This diversity is crucial for exploring new areas of chemical space and increasing the probability of discovering new lead compounds for the development of pharmaceuticals and agrochemicals.

Compound Information

Scaffolds for Combinatorial Chemistry and Molecular Library Synthesis

The biphenyl aniline motif is a well-established pharmacophore found in a multitude of biologically active molecules. The inherent structural rigidity and the ability to present substituents in a defined three-dimensional space make it an ideal scaffold for the construction of combinatorial libraries. These libraries, comprising a vast number of structurally related compounds, are instrumental in high-throughput screening campaigns to identify novel drug leads.

The synthesis of such libraries often employs solid-phase organic synthesis (SPOS), a technique that allows for the rapid and systematic creation of a multitude of compounds. In this context, this compound can serve as a key building block. The aniline functional group provides a convenient handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, allowing for the introduction of diverse chemical functionalities.

One common approach involves the use of biphenyl amino acid building blocks to construct partially-peptidic combinatorial libraries. nih.gov These libraries can be generated as equimolar multi-component samples, facilitating the rapid screening of thousands of compounds. The positional scanning library approach is another powerful technique where the activity of millions of compounds can be evaluated by testing a much smaller number of samples. nih.gov

The general strategy for creating a combinatorial library based on the this compound scaffold would involve:

Immobilization: Attaching the scaffold to a solid support, often through the aniline nitrogen or another reactive site.

Diversification: Reacting the immobilized scaffold with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) at the reactive sites.

Cleavage: Releasing the final compounds from the solid support for biological evaluation.

The ethyl group at the 2-position of the aniline ring can influence the conformational preferences of the molecule, potentially leading to libraries with unique three-dimensional shapes. The 3-fluorophenyl substituent also plays a crucial role by modulating the electronic properties and metabolic stability of the resulting library members. nih.gov

Below is a hypothetical representation of how a combinatorial library could be generated from this compound:

ScaffoldR1 Group (Acylating Agents)R2 Group (Alkylating Agents)Resulting Library Members
This compoundAcetyl chlorideMethyl iodideN-acetyl-N-methyl-2-ethyl-5-(3-fluorophenyl)aniline
Benzoyl chlorideEthyl bromideN-benzoyl-N-ethyl-2-ethyl-5-(3-fluorophenyl)aniline
Cyclopropanecarbonyl chloridePropyl iodideN-cyclopropanecarbonyl-N-propyl-2-ethyl-5-(3-fluorophenyl)aniline
...and so on...and so onA diverse library of N-acylated and N-alkylated derivatives

This table is a simplified, illustrative example.

Building Blocks for Analog Design in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity.

This compound is a prime candidate as a building block for analog design due to its modular nature. The biphenyl aniline core can be systematically modified at several positions to probe the SAR of a particular class of compounds.

Key areas for modification in SAR studies include:

The Aniline Nitrogen: The amino group can be acylated, alkylated, or incorporated into various heterocyclic systems to explore the impact of different substituents on activity.

The Ethyl Group: The size and nature of the alkyl group at the 2-position can be varied to investigate steric and hydrophobic interactions within the target's binding site. For example, replacing the ethyl group with a methyl, propyl, or even a cyclic moiety can provide valuable SAR data.

The Phenyl Rings: Substituents on both the aniline-bearing phenyl ring and the 3-fluorophenyl ring can be altered. This includes changing the position and nature of the fluorine atom, or introducing other functional groups to modulate electronic and steric properties.

The 3-fluorophenyl group is of particular interest in drug design. The fluorine atom can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov Furthermore, the strong electronegativity of fluorine can lead to favorable interactions with biological targets. The strategic placement of fluorine has been shown to enhance the biological activity of various drugs, including statins and selective serotonin (B10506) reuptake inhibitors. nih.govnih.gov

A hypothetical SAR study starting from a lead compound containing the this compound core might involve the synthesis and evaluation of analogs as depicted in the following table:

Analog SeriesModificationRationale for SAR Study
Series A: Aniline Modification Variation of the N-substituent (e.g., H, Me, Ac, SO2Me)To probe the necessity and optimal size/electronic nature of the substituent on the nitrogen for target binding.
Series B: Alkyl Group Variation Replacement of the 2-ethyl group with -H, -Me, -iPr, -cPrTo investigate the influence of the size and shape of the alkyl group on potency and selectivity.
Series C: Fluorine Position Moving the fluorine to the 2- or 4-position of the phenyl ringTo determine the optimal position of the fluorine atom for target interaction and metabolic stability.
Series D: Phenyl Ring Substitution Adding other substituents (e.g., -Cl, -OMe, -CN) to either phenyl ringTo explore the electronic and steric requirements of the binding pocket.

This table provides a conceptual framework for an SAR study.

Through such systematic analog design and subsequent biological testing, researchers can build a comprehensive understanding of the SAR for a given biological target, ultimately leading to the design of more potent and selective therapeutic agents. The versatility of the this compound scaffold makes it a valuable tool in this iterative process of drug discovery and optimization.

Q & A

Basic: What are the key synthetic strategies for preparing 2-Ethyl-5-(3-fluorophenyl)aniline?

Methodological Answer:
Synthesis typically involves sequential functionalization of the aniline ring. A common approach is:

Nucleophilic substitution to introduce the 3-fluorophenyl group via Ullmann coupling or Buchwald-Hartwig amination.

Alkylation at the 2-position using ethyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions.

Purification via column chromatography or recrystallization.
Critical Considerations:

  • Monitor steric hindrance from the ethyl group during fluorophenyl substitution .
  • Use anhydrous conditions to avoid side reactions (e.g., hydrolysis of intermediates) .

Basic: How can NMR spectroscopy resolve structural ambiguities in fluorinated aniline derivatives like this compound?

Methodological Answer:

  • ¹H NMR: Focus on splitting patterns from ortho-fluorine coupling (e.g., J~8–10 Hz for 3-fluorophenyl groups). Use decoupling experiments to isolate overlapping signals .
  • ¹⁹F NMR: Directly identifies fluorine environments; chemical shifts for meta-fluorine in aryl groups typically range δ −110 to −120 ppm .
  • NOESY/ROESY: Clarifies spatial proximity between ethyl and fluorophenyl groups to confirm regiochemistry .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

  • Intermediate for heterocycles: Used in Suzuki-Miyaura cross-coupling to synthesize biphenyl scaffolds for pharmaceuticals .
  • Ligand precursor: Modifies transition-metal catalysts (e.g., Pd or Cu) for asymmetric catalysis .
  • Fluorophore synthesis: Serves as a building block for fluorescent dyes via condensation with carbonyl compounds .

Advanced: How can researchers optimize reaction yields for derivatives of this compound using experimental design?

Methodological Answer:

  • Box-Behnken Design (BBD): A 3-level factorial design to test variables (e.g., temperature, catalyst loading, solvent ratio). For example:
    • Variables: Temperature (80–120°C), Pd catalyst (1–5 mol%), solvent polarity (toluene/DMF).
    • Response surface modeling identifies optimal conditions while minimizing trials .
  • Validation: Confirm reproducibility via triplicate runs under predicted optimal conditions .

Advanced: How do conflicting chromatographic data (e.g., GC-MS vs. HPLC) for this compound arise, and how can they be resolved?

Methodological Answer:

  • Source of contradictions:
    • GC-MS artifacts: Thermal degradation of the ethyl group under high injector temperatures .
    • HPLC retention variability: Ionizable amine group interacts differently with C18 vs. phenyl stationary phases .
  • Resolution strategies:
    • Derivatization: Acetylate the amine to reduce polarity for consistent GC-MS analysis .
    • Mobile phase optimization: Use ion-pairing agents (e.g., TFA) in HPLC to stabilize the protonated amine .

Advanced: What computational methods predict the electronic properties of this compound for material science applications?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior.
    • Simulate UV-Vis spectra using TD-DFT with solvent corrections (e.g., PCM model) .
  • Molecular Dynamics (MD): Model interactions with solvents (e.g., DMSO) to predict solubility and aggregation tendencies .

Advanced: What environmental degradation pathways are relevant for this compound, and how can they be studied experimentally?

Methodological Answer:

  • Photocatalytic degradation: Use MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation. Monitor via:
    • UV-Vis spectroscopy for aromatic ring cleavage.
    • LC-MS to identify intermediates (e.g., hydroxylated or de-ethylated products) .
  • Biodegradation assays: Screen soil microbiota for aniline dioxygenase activity; track fluorophenyl group persistence via ¹⁹F NMR .

Advanced: How can researchers address challenges in quantifying trace amounts of this compound in environmental samples?

Methodological Answer:

  • Solid-phase microextraction (SPME): Use carboxen/polydimethylsiloxane fibers for preconcentration. Optimize extraction time (30–60 min) and desorption temperature (250°C) .
  • Tandem MS/MS: Employ MRM transitions (e.g., m/z 215 → 168 for quantification) to enhance specificity in complex matrices .

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